4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Overview
Description
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions. One common approach includes the condensation of 4-hydroxy-6-methylpyran-2-one with malononitrile and aromatic aldehydes under reflux conditions . The reaction is often catalyzed by bases such as 4-(dimethylamino)pyridine (DMAP) in ethanol . The resulting intermediate is then subjected to further reactions to introduce the morpholine-4-carboxylate moiety and the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
- 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Uniqueness
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine-4-carboxylate and nitrophenyl groups differentiates it from other similar compounds, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
[4-(2-amino-3-cyano-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-4-yl)-2-ethoxy-6-nitrophenyl] morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O9/c1-3-33-17-10-13(9-15(27(30)31)20(17)36-23(29)26-4-6-32-7-5-26)18-14(11-24)21(25)35-16-8-12(2)34-22(28)19(16)18/h8-10,18H,3-7,25H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRWXQXMZOHVRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(=O)N2CCOCC2)[N+](=O)[O-])C3C(=C(OC4=C3C(=O)OC(=C4)C)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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